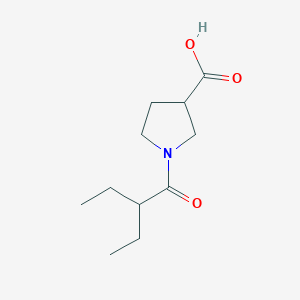

1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid is a chemical compound . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle . The compound has a molecular formula of C11H19NO3 and a molecular weight of 213.27 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid, often involves the use of organocatalytic enantioselective Michael addition reactions . This method allows for the efficient synthesis of highly enantiomerically enriched pyrrolidine derivatives .Molecular Structure Analysis

The pyrrolidine ring in 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid is a saturated scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .Chemical Reactions Analysis

Pyrrolidine derivatives, including 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Applications De Recherche Scientifique

Drug Discovery

The pyrrolidine ring, a core component of this compound, is a common motif in drug molecules due to its favorable impact on the pharmacokinetic properties of drugs. It is used to synthesize novel biologically active compounds with potential therapeutic applications in treating diseases .

Enantioselective Catalysis

This compound can be used in asymmetric synthesis as a chiral auxiliary or as a source of chirality in catalysts. The presence of multiple stereocenters allows for the development of enantioselective catalytic processes, which are crucial for producing single enantiomers of drug compounds .

Nanotechnology

Carboxylic acids, including derivatives like 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid , can modify the surface of nanoparticles. This modification enhances the dispersion and incorporation of nanoparticles in various matrices, which is essential in the creation of nanocomposites with specific properties .

Polymer Chemistry

In polymer chemistry, carboxylic acid derivatives serve as monomers or additives. They can influence the physical properties of polymers, such as flexibility, durability, and resistance to chemicals, making them suitable for a wide range of applications from industrial materials to biomedical devices .

Anticonvulsant Research

Compounds with the pyrrolidine structure have shown promise in anticonvulsant research. They can be designed to interact with neurological targets and potentially lead to new treatments for epilepsy and other seizure disorders .

Anticancer Research

Pyrrolidine derivatives have been evaluated for their anticancer potential. They can be part of compounds that induce apoptosis in cancer cells, offering a pathway to develop new anticancer drugs .

Medicinal Chemistry

The pyrrolidine ring is a scaffold that can be functionalized to create molecules with a variety of biological activities. It is particularly significant in medicinal chemistry for the design of molecules with improved selectivity and potency against specific biological targets .

Mécanisme D'action

While the specific mechanism of action for 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid is not mentioned in the search results, pyrrolidine derivatives are known to have diverse therapeutic applications . They are used in the treatment of various diseases and conditions, and their mechanism of action often involves binding to specific proteins in the body .

Safety and Hazards

While specific safety data for 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid was not found, it’s important to handle all chemical compounds with care. Pyrrolidine derivatives can cause serious eye damage . Therefore, it’s recommended to wear protective gloves, clothing, and eye/face protection when handling such compounds .

Propriétés

IUPAC Name |

1-(2-ethylbutanoyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-3-8(4-2)10(13)12-6-5-9(7-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBSAYFEIXIKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1468635.png)